molecular formula C13H21N3O3S B11464459 Tert-butyl 2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-YL]pyrrolidine-1-carboxylate

Tert-butyl 2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-YL]pyrrolidine-1-carboxylate

Cat. No.: B11464459
M. Wt: 299.39 g/mol
InChI Key: HRBMKFPJRBKGIG-VIFPVBQESA-N
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Description

Tert-butyl 2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-YL]pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-YL]pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and suitable leaving groups.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and dihaloalkanes.

    Attachment of the Tert-butyl Group: The tert-butyl group is typically introduced via esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the ester group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxadiazole ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-YL]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The oxadiazole ring is known to interact with various biological targets, making it a valuable scaffold for drug discovery.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl 2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-YL]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The ethylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-phenylpyrrolidine-1-carboxylate
  • Tert-butyl (2R)-2-[(2S)-2-(methylcarbamoyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-YL]pyrrolidine-1-carboxylate is unique due to the presence of the ethylsulfanyl group and the oxadiazole ring. These features impart distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these functional groups is not commonly found in other similar compounds, highlighting its uniqueness.

Properties

Molecular Formula

C13H21N3O3S

Molecular Weight

299.39 g/mol

IUPAC Name

tert-butyl (2S)-2-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21N3O3S/c1-5-20-11-15-14-10(18-11)9-7-6-8-16(9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

HRBMKFPJRBKGIG-VIFPVBQESA-N

Isomeric SMILES

CCSC1=NN=C(O1)[C@@H]2CCCN2C(=O)OC(C)(C)C

Canonical SMILES

CCSC1=NN=C(O1)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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